(S)-Piperazine-2-carboxylic acid methyl ester
CAS No.: 198992-49-3
Cat. No.: VC21294637
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 198992-49-3 |
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Molecular Formula | C6H12N2O2 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | methyl (2S)-piperazine-2-carboxylate |
Standard InChI | InChI=1S/C6H12N2O2/c1-10-6(9)5-4-7-2-3-8-5/h5,7-8H,2-4H2,1H3/t5-/m0/s1 |
Standard InChI Key | ODQZNBWVRPKMKN-YFKPBYRVSA-N |
Isomeric SMILES | COC(=O)[C@@H]1CNCCN1 |
SMILES | COC(=O)C1CNCCN1 |
Canonical SMILES | COC(=O)C1CNCCN1 |
Introduction
(S)-Piperazine-2-carboxylic acid methyl ester is a chiral compound with the CAS number 198992-49-3. It is a derivative of piperazine, a heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms. The compound is of significant interest in organic synthesis due to its potential applications in pharmaceutical chemistry.
Synthesis and Preparation
The synthesis of (S)-Piperazine-2-carboxylic acid methyl ester typically involves the esterification of (S)-piperazine-2-carboxylic acid. This process can be achieved through various methods, including the use of acid catalysts or enzymes to facilitate the reaction.
Synthetic Route
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Starting Material: (S)-Piperazine-2-carboxylic acid
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Reaction Conditions: Methanol, acid catalyst (e.g., sulfuric acid or hydrochloric acid)
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Product: (S)-Piperazine-2-carboxylic acid methyl ester
Applications and Research Findings
This compound is used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its chiral nature makes it particularly useful for constructing complex molecules with specific stereochemistry.
Biological Significance
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Pharmaceutical Intermediates: It serves as a building block for synthesizing compounds with potential therapeutic applications, including antiviral and antibacterial agents.
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Chiral Synthesis: The compound's chiral center allows for the creation of enantiomerically pure products, which is crucial in drug development due to the differing biological activities of enantiomers.
Spectroscopic Analysis
The structure of (S)-Piperazine-2-carboxylic acid methyl ester can be confirmed using various spectroscopic techniques:
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1H NMR: Provides information about the hydrogen atoms in the molecule.
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13C NMR: Offers insights into the carbon skeleton and functional groups.
Safety and Handling
When handling (S)-Piperazine-2-carboxylic acid methyl ester, it is essential to follow proper safety protocols due to its potential reactivity and biological activity.
Safety Data
Property | Description |
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Chemical Stability | Stable under normal conditions. |
Toxicity | May cause irritation; handle with care. |
Storage | Store in a cool, dry place. |
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